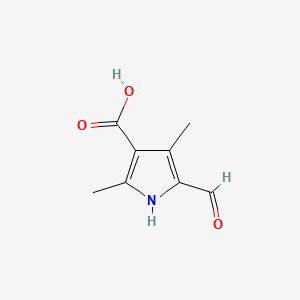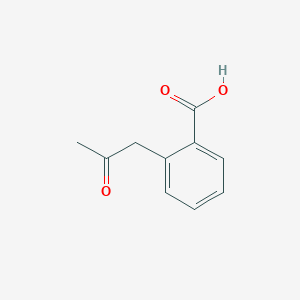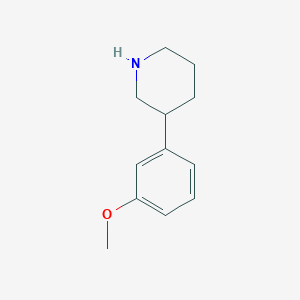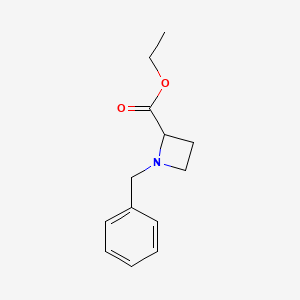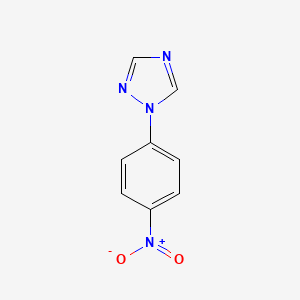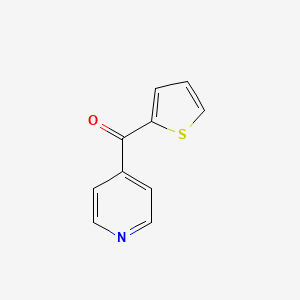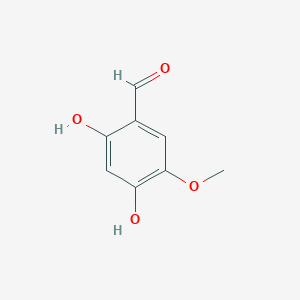
2,4-二羟基-5-甲氧基苯甲醛
描述
“2,4-Dihydroxy-5-methoxybenzaldehyde” is a chemical compound with the empirical formula C8H8O4 . It has a molecular weight of 168.15 . It is a solid substance with a melting point of 148-153°C .
Molecular Structure Analysis
The molecular structure of “2,4-Dihydroxy-5-methoxybenzaldehyde” consists of a benzene ring with two hydroxyl groups (-OH), one methoxy group (-OCH3), and one aldehyde group (-CHO). The hydroxyl groups are located at the 2nd and 4th positions, the methoxy group is at the 5th position, and the aldehyde group is at the 1st position .
Physical And Chemical Properties Analysis
“2,4-Dihydroxy-5-methoxybenzaldehyde” is a solid substance with a melting point of 148-153°C . Its density is predicted to be 1.378±0.06 g/cm3 . The compound’s pKa is predicted to be 7.58±0.23 .
科学研究应用
医药
2,4-二羟基-5-甲氧基苯甲醛因其生物活性而显示出潜在的医药应用。 据报道,它具有抗乙酰胆碱酯酶、抗酪氨酸酶和抗白血病活性 。这些特性表明它可用于开发治疗阿尔茨海默病、皮肤色素沉着过度疾病和白血病等疾病的药物。
农业
在农业中,这种化合物主要存在于夹竹桃科植物的根部,用作香料 。它的药理特性,如抗酪氨酸酶活性,也可以被用于开发防治害虫和疾病的植物保护策略。
材料科学
该化合物的结构特征使其成为制造具有潜在材料科学应用的新型聚合物和涂层的候选材料。 它与金属形成稳定配合物的特性可用于制造新材料 。
环境科学
2,4-二羟基-5-甲氧基苯甲醛可能在环境科学中发挥作用,作为天然产物用于补充和替代医学,可能影响环境健康和安全.
食品工业
这种化合物用作香料,尤其是在印度南部。 它存在于各种植物中,具有清新的香味,使其适合于增强食品的风味和香气 。
化妆品
由于其香气特性,2,4-二羟基-5-甲氧基苯甲醛用作化妆品的香料成分。 它可以加入香水和其他香味产品中 。
分析化学
在分析化学中,由于其定义明确的性质以及产生特定NMR谱的能力,该化合物可用作色谱分析中的标准品或参照物 。
生物化学
2,4-二羟基-5-甲氧基苯甲醛在生物化学研究中具有潜在的应用,特别是在酶抑制和受体结合的研究中,因为其具有活性官能团 。
安全和危害
作用机制
Target of Action
The primary targets of 2,4-Dihydroxy-5-methoxybenzaldehyde are the components of the cellular antioxidation system . This compound is a redox-active benzaldehyde that disrupts cellular antioxidation systems, making it an effective method for controlling fungal pathogens .
Mode of Action
2,4-Dihydroxy-5-methoxybenzaldehyde interacts with its targets by destabilizing cellular redox homeostasis . It serves as a potent redox cycler, disrupting the balance between oxidation and antioxidation in the cell . This disruption leads to changes in the cell’s ability to manage oxidative stress, which can inhibit microbial growth .
Biochemical Pathways
The affected pathways are those involved in managing oxidative stress within the cell . These include the pathways involving superoxide dismutases and glutathione reductase, among others . The downstream effects of disrupting these pathways include an increase in oxidative stress within the cell, which can lead to cell damage and inhibit growth .
Result of Action
The molecular and cellular effects of 2,4-Dihydroxy-5-methoxybenzaldehyde’s action include increased oxidative stress within the cell, potential cell damage, and inhibited growth . These effects make it an effective agent against fungal pathogens .
生化分析
Biochemical Properties
2,4-Dihydroxy-5-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis. The compound’s redox-active nature allows it to participate in electron transfer reactions, thereby influencing the activity of these enzymes. Additionally, 2,4-Dihydroxy-5-methoxybenzaldehyde can form complexes with proteins, altering their conformation and function. These interactions highlight the compound’s potential as a modulator of oxidative stress responses in cells .
Cellular Effects
2,4-Dihydroxy-5-methoxybenzaldehyde exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. By modulating the activity of key signaling molecules, 2,4-Dihydroxy-5-methoxybenzaldehyde can affect gene expression and cellular metabolism. For instance, the compound can induce the expression of antioxidant genes, enhancing the cell’s ability to counteract oxidative damage. Furthermore, 2,4-Dihydroxy-5-methoxybenzaldehyde can impact mitochondrial function, leading to changes in energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2,4-Dihydroxy-5-methoxybenzaldehyde involves its ability to interact with and modulate the activity of various biomolecules. The compound can bind to enzymes and proteins, altering their structure and function. For example, 2,4-Dihydroxy-5-methoxybenzaldehyde can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can act as an electron donor or acceptor in redox reactions, influencing the redox state of cells. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dihydroxy-5-methoxybenzaldehyde can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dihydroxy-5-methoxybenzaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 2,4-Dihydroxy-5-methoxybenzaldehyde can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of 2,4-Dihydroxy-5-methoxybenzaldehyde in animal models are dose-dependent. At low doses, the compound can exert beneficial effects by enhancing antioxidant defenses and modulating cellular metabolism. At high doses, 2,4-Dihydroxy-5-methoxybenzaldehyde can become toxic, leading to adverse effects such as oxidative stress and cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity. These findings underscore the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
2,4-Dihydroxy-5-methoxybenzaldehyde is involved in various metabolic pathways, particularly those related to redox homeostasis and antioxidation. The compound interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in detoxifying reactive oxygen species and maintaining cellular redox balance. By modulating the activity of these enzymes, 2,4-Dihydroxy-5-methoxybenzaldehyde can influence metabolic flux and the levels of metabolites involved in oxidative stress responses .
Transport and Distribution
The transport and distribution of 2,4-Dihydroxy-5-methoxybenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, 2,4-Dihydroxy-5-methoxybenzaldehyde can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert biological effects .
Subcellular Localization
2,4-Dihydroxy-5-methoxybenzaldehyde exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications or targeting signals. In the mitochondria, 2,4-Dihydroxy-5-methoxybenzaldehyde can modulate mitochondrial function and energy production. In the nucleus, it can influence gene expression by interacting with transcription factors and other nuclear proteins. These localization patterns highlight the multifaceted roles of 2,4-Dihydroxy-5-methoxybenzaldehyde in cellular physiology .
属性
IUPAC Name |
2,4-dihydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8-2-5(4-9)6(10)3-7(8)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZAFNQYRZGWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458271 | |
| Record name | 2,4-Dihydroxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51061-83-7 | |
| Record name | 2,4-Dihydroxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51061-83-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-dihydroxy-5-methoxybenzaldehyde in the context of the research presented?
A1: 2,4-Dihydroxy-5-methoxybenzaldehyde serves as a crucial starting material in the total synthesis of several 3,4-unsubstituted coumarins, including the naturally occurring scopoletin []. The researchers successfully synthesized scopoletin and other coumarins in excellent yields through a concise route involving this specific benzaldehyde derivative. This highlights the compound's utility in organic synthesis, particularly in accessing valuable coumarin scaffolds for potential medicinal chemistry applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
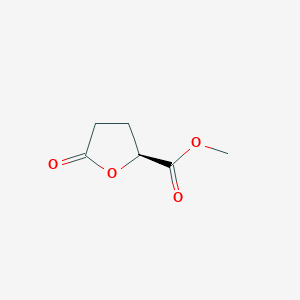
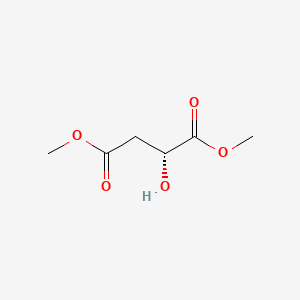
![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)

